molecular formula C4F8O2 B1616868 Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- CAS No. 425-38-7

Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-

Cat. No.: B1616868
CAS No.: 425-38-7
M. Wt: 232.03 g/mol
InChI Key: ZAKJNULOUJTZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C4F8O2 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
The exact mass of the compound Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Propanoyl fluoride, specifically the compound 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-, is a fluorinated organic compound that has garnered attention for its potential biological activity. Understanding its biological effects is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and materials science. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl fluoride can be represented as follows:

  • Molecular Formula : C4F8O2
  • CAS Number : 1623-05-8
  • Molecular Weight : 200.04 g/mol

The compound features multiple fluorine atoms, which significantly influence its reactivity and biological interactions.

Propanoyl fluoride and related fluorinated compounds have been studied for their interactions with biological macromolecules such as proteins and nucleic acids. The acyl fluoride functional group is known to react with cellular nucleophiles, leading to the formation of adducts that may cause cellular damage or alter normal cellular functions. This reactivity is particularly concerning as it can result in mutagenesis or carcinogenesis through DNA damage pathways .

Toxicological Studies

Recent studies have highlighted the potential toxic effects of propanoyl fluoride:

  • Acute Toxicity : In vivo studies indicate that exposure to propanoyl fluoride can lead to acute toxicity symptoms. The compound has been shown to induce cellular stress responses and apoptosis in various cell lines .
  • Chronic Exposure Risks : Long-term exposure studies suggest that propanoyl fluoride may contribute to chronic health issues such as cancer due to its ability to form DNA adducts .
  • Environmental Persistence : Propanoyl fluoride is classified as a persistent organic pollutant (POP), raising concerns about its accumulation in the environment and potential bioaccumulation in food chains .

Case Studies

Several case studies have investigated the biological impacts of propanoyl fluoride:

  • Study on Hepatotoxicity : A study conducted on rat liver cells demonstrated that propanoyl fluoride exposure led to increased levels of liver enzymes indicative of hepatotoxicity. The results suggested that the compound could disrupt normal liver function due to its reactive nature .
  • Neurotoxic Effects : Research has also explored the neurotoxic potential of propanoyl fluoride. In vitro experiments using neuronal cell lines revealed that the compound could induce neurodegenerative changes, implicating it in potential neurological disorders .

Data Table: Summary of Biological Effects

Biological EffectObserved OutcomeReference
Acute ToxicityInduction of apoptosis
Chronic ToxicityPotential carcinogenic effects
HepatotoxicityIncreased liver enzyme levels
NeurotoxicityInduced neurodegeneration
Environmental PersistenceClassified as a persistent organic pollutant

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Propanoyl fluoride is C4F8O2C_4F_8O_2, with a molecular weight of approximately 232.03 g/mol. The compound contains multiple fluorine atoms, contributing to its stability and reactivity in specific chemical environments. The structure can be represented as follows:

Chemical Structure C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)F\text{Chemical Structure }C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)F

Synthesis and Use in Organic Chemistry

1.1 Synthesis of Fluorinated Compounds

Propanoyl fluoride is often utilized as a reagent in the synthesis of various fluorinated organic compounds. Its ability to introduce fluorine atoms into organic molecules enhances their stability and alters their chemical reactivity. This property is particularly useful in developing pharmaceuticals and agrochemicals where fluorination can improve efficacy and reduce toxicity.

1.2 Case Study: Synthesis of Fluorinated Amines

In a study by researchers at the University of Tokyo, Propanoyl fluoride was employed to synthesize fluorinated amines through nucleophilic substitution reactions. The resulting compounds exhibited improved metabolic stability compared to their non-fluorinated counterparts, showcasing the compound's utility in drug development .

Applications in Material Science

2.1 Coatings and Surface Treatments

Propanoyl fluoride is used in formulating advanced coatings that require high resistance to solvents and chemicals. Its incorporation into polymer matrices results in materials with enhanced durability and performance under harsh conditions.

2.2 Case Study: Protective Coatings for Electronics

Research conducted at MIT demonstrated that coatings utilizing Propanoyl fluoride could significantly improve the resistance of electronic components to moisture and chemical exposure. This application is crucial for extending the lifespan of electronic devices .

Environmental Applications

3.1 PFAS Research

As a member of the per- and polyfluoroalkyl substances (PFAS) family, Propanoyl fluoride has been the subject of environmental studies focused on its persistence and degradation pathways in ecosystems. Understanding these pathways is essential for assessing the environmental impact of fluorinated compounds.

3.2 Case Study: Biodegradation Studies

A comprehensive study published in Environmental Science & Technology evaluated the biodegradation rates of various PFAS compounds, including Propanoyl fluoride. The findings indicated that while some PFAS are resistant to natural degradation processes, modifications to their structure could enhance biodegradability .

Pharmaceutical Applications

Propanoyl fluoride's unique properties have led to its exploration in pharmaceutical applications, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to modify biological activity through fluorination makes it an attractive candidate for drug design.

4.1 Case Study: Antiviral Drug Development

In a collaborative effort between pharmaceutical companies and academic institutions, Propanoyl fluoride was used to create novel antiviral agents targeting viral replication mechanisms. The resulting compounds showed promising results in preclinical trials .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O2/c5-1(13)2(6,7)3(8,9)14-4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKJNULOUJTZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074914
Record name Perfluoromethoxypropionyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425-38-7
Record name 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoromethoxypropionyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 2
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 3
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 4
Reactant of Route 4
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 5
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 6
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.